

H-Ala-Ala-OH chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

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H-Ala-Ala-OH: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, structure, synthesis, and analysis of the dipeptide **H-Ala-Ala-OH**, also known as L-Alanyl-L-alanine. This document is intended to be a valuable resource for professionals in the fields of chemical and pharmaceutical research.

Chemical Properties and Structure

H-Ala-Ala-OH is a dipeptide composed of two L-alanine amino acid residues linked by a peptide bond.[1] It presents as a white to off-white crystalline powder.[1] The stability of this dipeptide can be influenced by factors such as pH and temperature, which are important considerations in its storage and use.[1]

Chemical Structure

The chemical structure of **H-Ala-Ala-OH** consists of two alanine molecules joined via a peptide linkage between the carboxyl group of one alanine and the amino group of the other. The stereochemistry of the molecule corresponds to the L-configuration for both amino acid residues.

IUPAC Name: (2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoic acid



Quantitative Chemical Data

The following table summarizes the key quantitative chemical properties of **H-Ala-Ala-OH**.

Property	Value	Source(s)
Molecular Formula	C6H12N2O3	[1]
Molecular Weight	160.17 g/mol	
Melting Point	280-285 °C	
Boiling Point	286.06 °C (rough estimate)	[2]
pKa (Predicted)	3.16 ± 0.10	[3]
Water Solubility	0.1 g/mL (clear solution)	[2][3]

Experimental Protocols

This section details the methodologies for the synthesis and analysis of **H-Ala-Ala-OH**.

Synthesis via Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis (SPPS) is the preferred method for the laboratory-scale synthesis of **H-Ala-Ala-OH**, offering high efficiency and simplified purification. The most common approach utilizes Fmoc (9-fluorenylmethoxycarbonyl) chemistry for the temporary protection of the N-terminus.

Workflow for the Solid-Phase Synthesis of H-Ala-Ala-OH



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Caption: General workflow for the solid-phase synthesis of H-Ala-Ala-OH.

Detailed Protocol:



- Resin Preparation: Swell 2-chlorotrityl chloride resin in dichloromethane (DCM) in a reaction vessel for 30 minutes.
- First Amino Acid Loading: Dissolve Fmoc-L-Ala-OH (2 equivalents) and diisopropylethylamine (DIPEA) (4 equivalents) in DCM. Add the solution to the swollen resin and agitate for 1-2 hours. Drain the solution and wash the resin with DCM and methanol.
- Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in N,N-dimethylformamide (DMF) for 5 minutes, drain, and repeat for 15 minutes to ensure complete removal of the Fmoc protecting group. Wash the resin thoroughly with DMF.
- Second Amino Acid Coupling: Pre-activate Fmoc-L-Ala-OH (2 equivalents) with a coupling reagent such as HBTU (1.95 equivalents) and DIPEA (3 equivalents) in DMF. Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours. Monitor the reaction completion using a Kaiser test.
- Final Fmoc Deprotection: Repeat the Fmoc deprotection step as described in step 3.
- Cleavage and Deprotection: Treat the resin with a cleavage cocktail, typically a mixture of trifluoroacetic acid (TFA), water, and a scavenger such as triisopropylsilane (TIS) (e.g., 95:2.5:2.5 v/v/v), for 2-3 hours at room temperature.
- Peptide Precipitation and Purification: Filter the resin and precipitate the crude peptide from
 the cleavage solution by adding cold diethyl ether. Collect the precipitate by centrifugation
 and wash with cold ether. The crude H-Ala-Ala-OH can then be purified by preparative
 reverse-phase high-performance liquid chromatography (RP-HPLC).

Analysis by High-Performance Liquid Chromatography (HPLC)

The purity and identity of synthesized **H-Ala-Ala-OH** can be determined by analytical RP-HPLC.

Workflow for HPLC Analysis of H-Ala-Ala-OH





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Caption: Workflow for the HPLC analysis of H-Ala-Ala-OH.

Detailed Protocol:

- Chromatographic Conditions:
 - Column: Amino bonded silica gel column.[4]
 - Mobile Phase: Acetonitrile and 0.05 mol/L monopotassium phosphate buffer (645:350 v/v),
 with the pH of the buffer adjusted to 4.0 with phosphoric acid.[4]
 - Flow Rate: 0.7 mL/min.[4]
 - Column Temperature: 30 °C.[4]
 - Detection: UV at 215 nm.[4]

Sample Preparation:

- Standard Solution: Accurately weigh and dissolve H-Ala-Ala-OH standard in the mobile phase to a known concentration.
- Test Sample: Dilute the sample to be tested with the mobile phase.

Procedure:

- Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
- Inject a known volume of the standard solution and the test sample.
- Record the chromatograms and determine the retention time of the H-Ala-Ala-OH peak.



 Quantify the amount of H-Ala-Ala-OH in the test sample using an external standard method by comparing the peak areas.[4]

Biological Role

H-Ala-Ala-OH is a dipeptide that can be absorbed by human intestinal Caco-2 cells.[5] Its transport can be driven by a proton gradient, a mechanism similar to proton/amino acid symport, which may lead to cytoplasmic acidification.[5] It is considered a non-essential amino acid dipeptide, meaning it can be synthesized by the body, and it plays a role in protein synthesis and various metabolic processes.[1]

Currently, there is no scientific literature available that describes the involvement of **H-Ala-Ala-OH** in specific signaling pathways.

Conclusion

This technical guide has provided a detailed overview of the chemical properties, structure, synthesis, and analysis of **H-Ala-Ala-OH**. The information presented, including the tabulated quantitative data and detailed experimental protocols, is intended to support researchers, scientists, and drug development professionals in their work with this dipeptide. While the biological role of **H-Ala-Ala-OH** in metabolism and intestinal absorption is recognized, further research is needed to elucidate any potential involvement in specific cellular signaling pathways.

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- To cite this document: BenchChem. [H-Ala-Ala-OH chemical properties and structure].
 BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b112206#h-ala-ala-oh-chemical-properties-and-structure]

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